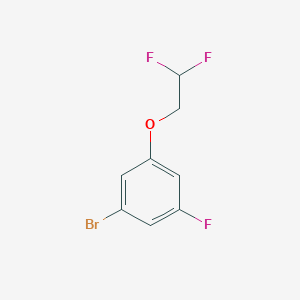
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene
Descripción general
Descripción
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene is a chemical compound with the molecular formula C8H7BrF2O . It has a molecular weight of 237.04 g/mol.
Molecular Structure Analysis
The InChI code for 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene is 1S/C8H7BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8H,5H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and difluoroethoxy groups on the benzene ring.Physical And Chemical Properties Analysis
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene is a liquid at room temperature . Its boiling point is approximately 232.5±40.0°C at 760 mmHg .Aplicaciones Científicas De Investigación
Electrochemical Fluorination of Aromatic Compounds
- The study by Horio et al. (1996) examines the electrochemical fluorination of halobenzenes, including compounds similar to 1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene. This process is significant in the formation of various fluorinated compounds used in different scientific applications (Horio et al., 1996).
Synthesis and Characterization of Halogenated Compounds
- Research by Rutherford & Redmond (2003) and Mahadevan et al. (2011) focuses on the synthesis and characterization of halogenated compounds, including derivatives of bromofluorobenzenes. These studies contribute to understanding the chemical properties and potential applications of such compounds in various scientific fields (Rutherford & Redmond, 2003); (Mahadevan et al., 2011).
Photofragmentation Studies
- Gu et al. (2001) investigated the ultraviolet photodissociation of bromofluorobenzenes. Their research provides insights into the photofragmentation mechanisms, which are crucial for understanding the photostability and photochemical reactions of such compounds (Gu et al., 2001).
Metal Ion Complexes and Coordination Chemistry
- Plenio et al. (1997) explored the coordination chemistry of fluorocarbons, including fluorobenzene derivatives. Their work on the synthesis of metal ion complexes with fluorocarbons is pivotal in understanding the interactions and potential applications in catalysis and materials science (Plenio et al., 1997).
Organometallic Chemistry and Catalysis
- Pike et al. (2017) discussed the use of fluorobenzenes, including difluorobenzenes, in organometallic chemistry and transition-metal-based catalysis. This research highlights the potential of such compounds in catalytic processes and as solvents in chemical reactions (Pike et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGWKCVBKRTIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)
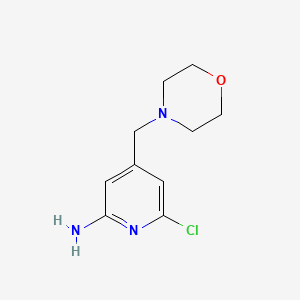
![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)
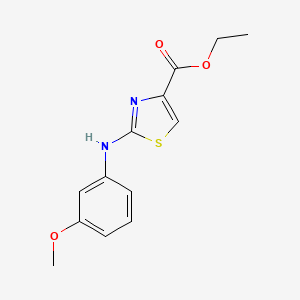
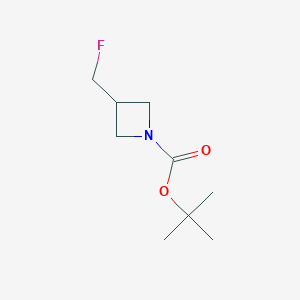
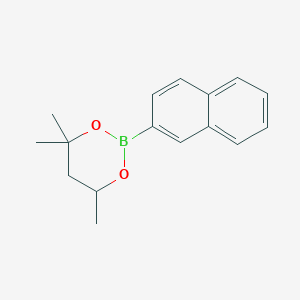
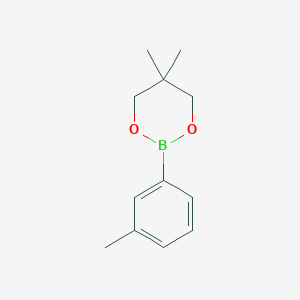
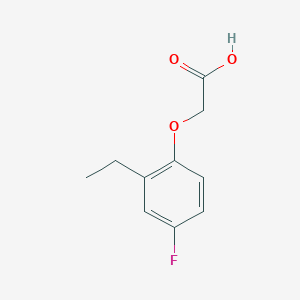
![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)
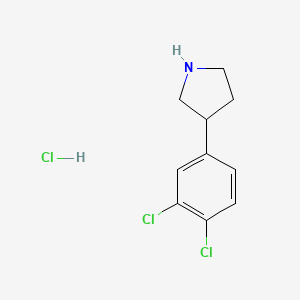
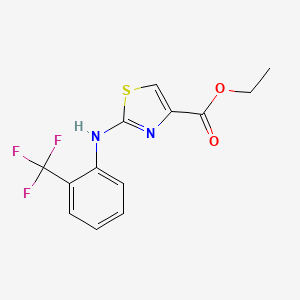
![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)

